Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15039023
InChI: InChI=1S/C16H21N3O3S/c1-4-5-10-21-14(20)11-23-16-18-17-15(22-16)12-6-8-13(9-7-12)19(2)3/h6-9H,4-5,10-11H2,1-3H3
SMILES:
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

CAS No.:

Cat. No.: VC15039023

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate -

Specification

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
IUPAC Name butyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C16H21N3O3S/c1-4-5-10-21-14(20)11-23-16-18-17-15(22-16)12-6-8-13(9-7-12)19(2)3/h6-9H,4-5,10-11H2,1-3H3
Standard InChI Key HWGSKLNQNVKBTO-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C

Introduction

Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a synthetic organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry and material sciences due to their unique structural and electronic properties.

The molecule contains:

  • A 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms.

  • A dimethylamino group attached to a phenyl ring, contributing to its electron-donating properties.

  • A butyl ester group, enhancing its lipophilicity and potential bioavailability.

  • A sulfanyl-acetate linkage, which may influence its reactivity and binding interactions in biological systems.

Synthesis of the Compound

The synthesis of Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multi-step reactions:

  • Formation of the 1,3,4-Oxadiazole Core:

    • The oxadiazole ring is synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives (e.g., esters or anhydrides).

    • Phosphorus oxychloride (POCl₃) is often used as a dehydrating agent during cyclization.

  • Introduction of the Dimethylamino Group:

    • The dimethylamino-substituted phenyl group can be introduced through condensation reactions with appropriately substituted aromatic precursors.

  • Attachment of the Sulfanyl-Acetate Group:

    • The sulfanyl group is incorporated via nucleophilic substitution or thiol-based coupling reactions.

    • Esterification with butanol completes the synthesis by forming the butyl ester.

Structural and Spectroscopic Characterization

The compound is characterized using advanced analytical techniques:

TechniquePurpose
IR SpectroscopyIdentifies functional groups (e.g., C=O stretch for ester).
¹H-NMR and ¹³C-NMRConfirms the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
X-ray CrystallographyProvides detailed three-dimensional molecular structure.

Potential Pharmacological Applications

Compounds containing the 1,3,4-oxadiazole scaffold have shown promising activities in various therapeutic areas:

  • Antimicrobial Activity: The oxadiazole core disrupts bacterial cell processes.

  • Anticancer Potential: Substituted oxadiazoles are known for inhibiting tumor cell proliferation by targeting specific enzymes or DNA.

  • Anti-inflammatory Properties: Molecular docking studies suggest that such compounds may inhibit enzymes like COX or LOX.

Antioxidant Activity

Studies on related oxadiazoles indicate significant free-radical scavenging abilities due to resonance stabilization provided by the heterocyclic ring system .

Anti-inflammatory Potential

In silico docking studies have shown that structurally similar compounds can act as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory pathways .

Material Science Applications

Oxadiazole derivatives are also explored for use in organic light-emitting diodes (OLEDs) due to their electron transport properties.

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